molecular formula C20H19N5O B2999684 2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380080-47-5

2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one

Cat. No.: B2999684
CAS No.: 2380080-47-5
M. Wt: 345.406
InChI Key: AKFHHNKZPJXNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one is a complex organic compound that features a pyridazinone core, a cyclopropylpyrimidine moiety, and an azetidine ring. This compound is of significant interest due to its potential pharmacological applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and cellular pathways.

    Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: These compounds share the pyridazinone core and have similar pharmacological properties.

    Pyrimidine derivatives: These compounds feature the pyrimidine moiety and are known for their biological activity.

    Azetidine derivatives: These compounds contain the azetidine ring and are used in various chemical and pharmaceutical applications.

Uniqueness

What sets 2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one apart is its combination of these three distinct moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

2-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20-9-8-17(14-4-2-1-3-5-14)23-25(20)16-11-24(12-16)19-10-18(15-6-7-15)21-13-22-19/h1-5,8-10,13,15-16H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHHNKZPJXNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.